Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate
Overview
Description
Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl ester group at the 5-position of the indole ring and a 2-hydroxyethyl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Hydroxyethyl Group: The 2-hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst.
Esterification: The carboxylic acid group at the 5-position of the indole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides or acyl chlorides, base catalysts like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl group at the 2-position.
Reduction: Formation of 3-(2-hydroxyethyl)-1h-indole-5-carbinol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the 3-position.
Methyl indole-3-carboxylate: Similar structure but lacks the 2-hydroxyethyl group.
3-(2-Hydroxyethyl)indole: Lacks the ester group at the 5-position.
Uniqueness: Methyl 3-(2-hydroxyethyl)-1h-indole-5-carboxylate is unique due to the presence of both the 2-hydroxyethyl group and the methyl ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-(2-hydroxyethyl)-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)8-2-3-11-10(6-8)9(4-5-14)7-13-11/h2-3,6-7,13-14H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKOUTDERTUUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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